Pridinol methanesulfonate

Vue d'ensemble

Description

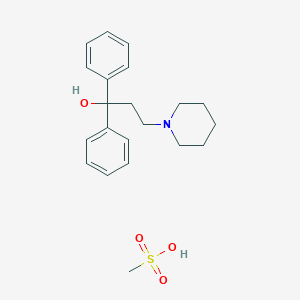

Le méthanesulfonate de pridinol est un composé chimique de formule moléculaire C21H29NO4S et d’un poids moléculaire de 391,52 g/mol . Il est connu pour son utilisation comme relaxant musculaire et antispasmodique, souvent utilisé dans le traitement des douleurs musculaires associées à la tension musculaire . Le composé est un sel formé à partir de pridinol et d’acide méthanesulfonique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthanesulfonate de pridinol peut être synthétisé par réaction du pridinol avec l’acide méthanesulfonique. Le processus implique la dissolution du pridinol dans un solvant approprié, suivie de l’ajout d’acide méthanesulfonique sous des conditions contrôlées de température et de pH . Le mélange réactionnel est ensuite agité jusqu’à ce que la formation du méthanesulfonate de pridinol soit complète, qui est ensuite purifié par cristallisation ou par d’autres méthodes appropriées.

Méthodes de production industrielle : La production industrielle du méthanesulfonate de pridinol implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction afin de garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : Le méthanesulfonate de pridinol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le méthanesulfonate de pridinol en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de méthanesulfonate de pridinol substitués .

4. Applications de la recherche scientifique

Le méthanesulfonate de pridinol a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

Pridinol methanesulfonate is believed to exert its effects through interaction with muscarinic acetylcholine receptors in the central nervous system. By blocking these receptors, it may help alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity. However, the exact mechanism remains partially understood.

Biological Activity:

Pridinol exhibits significant biological activity as a muscle relaxant. Its anticholinergic properties can lead to side effects including dry mouth, constipation, and confusion. The compound has been shown to be effective in treating muscle spasms resulting from various conditions, including neurological disorders.

Clinical Applications

Treatment of Muscle Spasms:

this compound is primarily used to treat muscle spasms and spasticity. It is particularly beneficial for patients suffering from conditions such as multiple sclerosis and other neurological disorders where muscle hyperactivity is prevalent .

Combination Therapies:

In clinical settings, pridinol is often combined with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance analgesic effects. Studies have indicated that such combinations can improve patient outcomes by providing both muscle relaxation and pain relief .

Sustained-Release Formulations:

Recent developments have led to the creation of sustained-release formulations of this compound. These formulations aim to extend dosing intervals and improve patient compliance by reducing the frequency of administration .

Analytical Methods

Quantification Techniques:

Accurate quantification of this compound in pharmaceutical formulations is crucial for quality control. Various methods have been developed for this purpose, including:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method utilizing a C18 column has been established for the determination of pridinol in raw materials and drug formulations. The mobile phase typically consists of acetonitrile and potassium dihydrogen phosphate buffer .

- Volumetric Methods: A simple volumetric method based on the reaction of pridinol with sodium lauryl sulfate has been validated for quantifying the compound in raw materials. This method has demonstrated precision and accuracy comparable to HPLC techniques .

Case Studies

Efficacy in Clinical Trials:

Recent meta-analyses have evaluated the efficacy and safety of pridinol in treating muscle pain. These studies indicate that pridinol monotherapy provides significant analgesic effects while maintaining an acceptable safety profile .

Pharmacokinetic Studies:

A randomized crossover trial assessed the pharmacokinetics of oral this compound. The study found that pharmacokinetic parameters were similar across different formulations, supporting the drug's bioequivalence .

Mécanisme D'action

Le méthanesulfonate de pridinol exerce ses effets par un mécanisme de type atropine, agissant sur les muscles lisses et striés . Il se lie aux récepteurs muscariniques de l’acétylcholine, inhibant leur activité et conduisant à une relaxation musculaire. Ce mécanisme est bénéfique pour soulager la tension et les spasmes musculaires .

Composés similaires :

- Mésylate de pridinol

- Monomésylate de pridinol

- Méthanesulfonate d’α,α-diphényl-1-pipéridinepropanol

Comparaison : Le méthanesulfonate de pridinol est unique en raison de sa combinaison spécifique de pridinol et d’acide méthanesulfonique, qui confère des propriétés pharmacologiques distinctes. Comparé à des composés similaires, le méthanesulfonate de pridinol présente une solubilité plus élevée dans l’eau et une structure chimique plus stable, ce qui le rend plus approprié pour certaines applications pharmaceutiques .

Comparaison Avec Des Composés Similaires

- Pridinol mesylate

- Pridinol monomesylate

- α,α-Diphenyl-1-piperidinepropanol methanesulfonate

Comparison: Pridinol methanesulfonate is unique due to its specific combination of pridinol and methanesulfonic acid, which imparts distinct pharmacological properties. Compared to similar compounds, this compound has a higher solubility in water and a more stable chemical structure, making it more suitable for certain pharmaceutical applications .

Activité Biologique

Pridinol methanesulfonate, commonly referred to as pridinol mesilate, is a synthetic compound primarily utilized as a muscle relaxant and anticholinergic agent. Its pharmacological applications are particularly relevant in treating conditions associated with skeletal muscle hyperactivity, such as muscle spasms and rigidity. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic efficacy, and side effects based on diverse research findings.

This compound acts primarily through its interaction with muscarinic acetylcholine receptors in the central nervous system. Although the precise mechanism remains partially understood, it is believed that by blocking these receptors, pridinol can alleviate symptoms associated with Parkinson's disease, such as tremors and muscle rigidity. This anticholinergic effect is beneficial in reducing muscle spasms but can also lead to side effects like dry mouth and constipation .

Comparison with Other Muscle Relaxants

The following table summarizes the unique features and mechanisms of action of various muscle relaxants compared to this compound:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pridinol | C20H25NO | Anticholinergic | Effective for muscle hyperactivity; favorable safety profile |

| Baclofen | C10H12Cl2N2O2 | GABA-B receptor agonist | Primarily used for multiple sclerosis |

| Tizanidine | C12H16ClN5 | Alpha-2 adrenergic agonist | Shorter half-life; used for spasticity |

| Cyclobenzaprine | C20H21N | Anticholinergic | More sedative; often prescribed for acute pain |

| Carisoprodol | C13H18N2O4S | Central nervous system depressant | Rapid onset; risk of dependence |

Pharmacokinetics

A randomized clinical trial assessed the pharmacokinetics of oral this compound. The study involved 34 subjects who received single doses of 4 mg of pridinol mesylate. Key findings included:

- Maximum Concentration (C_max) : The test product achieved a C_max of 29.27 ng/mL, while the reference product reached 27.44 ng/mL.

- Time to Maximum Concentration (t_max) : The mean t_max was approximately 1 hour for both products.

- Area Under Curve (AUC) : The geometric mean AUC_0-tlast values were similar for both products, indicating comparable bioavailability.

- Elimination Half-Life (T_1/2) : Ranged from 8.97 to 34.85 hours, with mean values around 19 hours for both formulations .

Adverse Effects

The trial reported a total of 50 adverse events (AEs) among participants, with headache and dizziness being the most common (15 cases each). Most AEs were classified as mild or moderate in intensity .

Therapeutic Efficacy

Research has demonstrated the effectiveness of this compound in various therapeutic contexts:

- Muscle Spasms : Pridinol is effective in treating muscle spasms due to its central muscle relaxant properties.

- Parkinson’s Disease Symptoms : Its anticholinergic effects can help manage tremors and rigidity associated with Parkinson's disease .

- Rehabilitation Therapy : A study indicated that combining pridinol mesylate with rehabilitation therapy significantly improved outcomes in patients with spondylarthritis .

Case Study 1: Spondylarthritis Treatment

A clinical study evaluated the effectiveness of pridinol mesylate combined with rehabilitation therapy for patients suffering from spondylarthritis. Results indicated significant improvements in pain relief and mobility, supporting its use as an adjunct therapy .

Case Study 2: Parkinson’s Disease Management

In a cohort study involving Parkinson’s patients, pridinol was found to reduce motor symptoms effectively when compared to baseline measurements over a treatment period. Patients reported decreased tremors and improved quality of life metrics .

Propriétés

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJHUUNVDMYCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-45-5 (Parent), 75-75-2 (Parent) | |

| Record name | Pridinol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40218667 | |

| Record name | Pridinol methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6856-31-1, 511-45-5 | |

| Record name | Pridinol mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pridinol methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ4K0AJT6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.